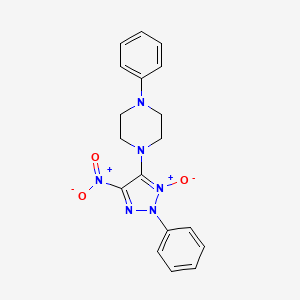
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine
Vue d'ensemble
Description
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine, also known as NTO-2, is a chemical compound that has been studied for its potential use in scientific research. This compound has shown promise in various applications, including as a tool for studying neurological disorders and as a potential therapeutic agent for cancer.
Mécanisme D'action
The mechanism of action of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. Specifically, 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition of acetylcholinesterase may contribute to 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine's potential as a therapeutic agent for Alzheimer's disease.
Biochemical and Physiological Effects:
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine has been shown to have a variety of biochemical and physiological effects, including the inhibition of acetylcholinesterase activity, the inhibition of amyloid-beta peptide aggregation, and the induction of apoptosis (programmed cell death) in cancer cells. These effects are believed to be mediated by 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine's interactions with various enzymes and receptors in the body.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine is its potential as a tool for studying neurological disorders and as a potential therapeutic agent for cancer. However, there are also limitations to its use in lab experiments. For example, 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine may have off-target effects that could complicate the interpretation of experimental results. Additionally, the synthesis of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine is relatively complex, which may limit its availability for research purposes.
Orientations Futures
There are several potential future directions for research on 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine. One area of interest is the development of more efficient synthesis methods for 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine, which could increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine and its potential as a therapeutic agent for neurological disorders and cancer. Finally, research on the potential off-target effects of 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine could help to clarify its usefulness as a tool for studying these conditions.
Applications De Recherche Scientifique
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine has been studied for its potential use in various scientific research applications. One area of interest is its use as a tool for studying neurological disorders, such as Alzheimer's disease. 1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine has been shown to inhibit the aggregation of amyloid-beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Propriétés
IUPAC Name |
1-(5-nitro-3-oxido-2-phenyltriazol-3-ium-4-yl)-4-phenylpiperazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N6O3/c25-23-18(17(24(26)27)19-22(23)16-9-5-2-6-10-16)21-13-11-20(12-14-21)15-7-3-1-4-8-15/h1-10H,11-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAROTEGTSYTJQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=[N+](N(N=C3[N+](=O)[O-])C4=CC=CC=C4)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-nitro-3-oxido-2-phenyl-2H-1,2,3-triazol-4-yl)-4-phenylpiperazine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2,5-dichlorophenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4188521.png)
![N-(3-cyano-4-ethyl-5-methyl-2-thienyl)-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4188523.png)

![1-{[(4-bromobenzyl)thio]acetyl}-4-methylpiperazine](/img/structure/B4188538.png)
![3-hydroxy-1-methyl-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4188543.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B4188555.png)
![N-{3-[methyl(methylsulfonyl)amino]phenyl}-4-[(methylsulfonyl)amino]benzamide](/img/structure/B4188561.png)
![ethyl 4-[N-[4-(benzyloxy)phenyl]-N-(methylsulfonyl)glycyl]-1-piperazinecarboxylate](/img/structure/B4188563.png)
![N-cyclopentyl-2-[3-(2,2-dimethylpropanoyl)-1H-indol-1-yl]acetamide](/img/structure/B4188568.png)
![N-(5-chloro-2-methylphenyl)-3-nitro-4-[(1-phenylethyl)amino]benzamide](/img/structure/B4188578.png)
![3-[5-(1-azepanyl)-2-furyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B4188584.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-2-(4-nitrophenoxy)acetamide](/img/structure/B4188591.png)
![N-[2-(difluoromethoxy)benzyl]-1-(2-pyrimidinyl)-3-piperidinamine](/img/structure/B4188600.png)
![2-[3-(3-pyridinyl)-1H-1,2,4-triazol-5-yl]-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4188601.png)